Molecular Weight & Lipophilicity vs. 5-Aminomethyluridine
The substitution of a primary amine group in 5-aminomethyluridine with a pyrrolidine ring in 5-Pyrrolidinomethyluridine significantly alters key physicochemical properties. The molecular weight increases from 273.24 g/mol to 327.33 g/mol, and the calculated partition coefficient (XLogP) shifts from -2.7 to -1.6, indicating a substantial increase in lipophilicity [1]. These changes are known to influence membrane permeability and binding interactions, but the direct functional consequences for 5-Pyrrolidinomethyluridine have not been reported in comparative assays.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 327.33 g/mol |
| Comparator Or Baseline | 5-Aminomethyluridine: 273.24 g/mol |
| Quantified Difference | +54.09 g/mol (+19.8% increase) |
| Conditions | Calculated from molecular formula (C14H21N3O6 vs C10H15N3O6) |
Why This Matters
The 20% increase in molecular weight and higher lipophilicity (XLogP = -1.6) may translate to different ADME properties, but this remains hypothetical without direct experimental validation.
- [1] Modomics Database. 5-aminomethyluridine (nm5U) - Entry for 510U. View Source
